molecular formula C16H10FNO2 B142327 7-Fluoro-2-phenylquinoline-4-carboxylic acid CAS No. 132132-54-8

7-Fluoro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B142327
CAS No.: 132132-54-8
M. Wt: 267.25 g/mol
InChI Key: MUTUDFZNRULRAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. The reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then react with various substituted amines to yield the desired product .

Industrial Production Methods

. This method could potentially be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity and stability compared to non-fluorinated analogs .

Biological Activity

7-Fluoro-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H10FNO2C_{16}H_{10}FNO_2 with a molecular weight of 267.25 g/mol. The compound features a fluorine atom at the 7-position of the quinoline ring, which enhances its biological activity compared to non-fluorinated analogs.

The primary mechanism of action for this compound involves the inhibition of human topoisomerase II alpha (h TopoIIα) . This enzyme is crucial for DNA replication and repair, and its inhibition leads to the induction of apoptosis in cancer cells. The compound interacts with h TopoIIα by binding to the enzyme's active site, disrupting its function and ultimately triggering cell death pathways in malignant cells .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through its interaction with topoisomerase II. For instance, studies have demonstrated that it effectively inhibits the proliferation of cancer cells, leading to significant reductions in cell viability .

Antibacterial Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial activity. A study reported that derivatives of quinoline compounds, including this compound, showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl group could enhance antibacterial properties .

Case Studies

  • Anticancer Efficacy : In vitro studies using various cancer cell lines revealed that this compound inhibited cell growth with IC50 values ranging from 5 to 15 µM, depending on the cancer type. The compound's efficacy was attributed to its ability to induce apoptosis through topoisomerase inhibition .
  • Antibacterial Activity : A series of synthesized derivatives were evaluated for their antibacterial properties. Among them, specific derivatives exhibited strong activity against S. aureus (IC50 = 10 µg/mL) and moderate activity against E. coli (IC50 = 20 µg/mL). These results suggest potential for development as novel antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

CompoundActivity TypeIC50 Value (µM)Notes
This compoundAnticancer5 - 15Induces apoptosis via topoisomerase inhibition
6-Fluoro-2-phenylquinoline-4-carboxylic acidAnticancer10 - 20Similar mechanism but less potent
7-Chloro-2-phenylquinoline-4-carboxylic acidAntibacterial15 - 30Moderate activity against Gram-positive bacteria
Unsubstituted quinoline derivativesAntibacterial>30Generally less effective than fluorinated variants

Properties

IUPAC Name

7-fluoro-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTUDFZNRULRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132132-54-8
Record name 7-fluoro-2-phenylquinoline-4-carboxylic acid
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